molecular formula C12H19ClO3Si B1584940 Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- CAS No. 68128-25-6

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-

Cat. No.: B1584940
CAS No.: 68128-25-6
M. Wt: 274.81 g/mol
InChI Key: IOLWRXMELRWXQY-UHFFFAOYSA-N
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Description

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- is a versatile organosilicon compound used in various fields, including medical, environmental, and industrial research. It is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- typically involves the reaction of chloromethylphenyl ethyl compounds with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid catalyst.

    Condensation: Often facilitated by heating and the presence of a catalyst.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Utilized in drug delivery systems and the development of biocompatible materials.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong bonds between organic and inorganic materials. The trimethoxysilane group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the enhanced adhesion properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethoxysilane
  • Vinyltrimethoxysilane
  • 3-Mercaptopropyltrimethoxysilane
  • 3-Chloropropyltrimethoxysilane

Uniqueness

Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy- is unique due to its chloromethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it particularly useful in applications requiring specific surface modifications .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLWRXMELRWXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071126
Record name (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68128-25-6
Record name Benzene, 1-(chloromethyl)-3(or 4)-(2-(trimethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-3(or 4)-[2-(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-(3(Or4)-(chloromethyl)phenyl)ethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[3(or4)-(chloromethyl)phenyl]ethyl]trimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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